molecular formula C4H8O3 B046314 2,2-Dimethoxyacetaldehyde CAS No. 51673-84-8

2,2-Dimethoxyacetaldehyde

Cat. No.: B046314
CAS No.: 51673-84-8
M. Wt: 104.1 g/mol
InChI Key: OGFKTAMJLKHRAZ-UHFFFAOYSA-N
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Description

2,2-Dimethoxyacetaldehyde (DMA) is an organic compound with the chemical formula CH3C(O)CH2CHO. It is a colorless liquid with a faint sweet odor. DMA is a versatile reagent used in organic synthesis, especially in the preparation of heterocyclic compounds. It is also used in the synthesis of amino acids, peptides, and other compounds with biological activity. DMA has been studied for its potential applications in scientific research, including its biochemical and physiological effects.

Scientific Research Applications

  • Synthesis of N-arylformamides and Methyl Phenylglycinates : Guo et al. (2020) reported that acid-catalyzed chemodivergent reactions of 2,2-dimethoxyacetaldehyde and anilines enable efficient synthesis of these compounds from biomass-derived platform molecules (Guo et al., 2020).

  • Bactericidal Activity : Woolfson (1977) found that Dimethoxane, a derivative of this compound, exhibits broad-spectrum bactericidal activity, suggesting its potential as a preservative for pharmaceutical systems (Woolfson, 1977).

  • Synthesis of Polysubstituted Proline Derivatives : Mancebo‐Aracil et al. (2015) demonstrated that silver-catalyzed multicomponent 1,3-dipolar cycloaddition of 2-oxoaldehydes-derived azomethine ylides, including this compound, allows for the synthesis of these derivatives with high diastereoselection (Mancebo‐Aracil et al., 2015).

  • Synthesis of 1-Substituted 1,2,3-Triazoles : Patterson et al. (2020) presented a simple and efficient 3-component synthesis of 1-substituted 1,2,3-triazoles using primary amine, this compound, and tosylhydrazide, yielding good to excellent yields with a wide range of functional groups (Patterson et al., 2020).

  • Oxidation in a Jet-Stirred Reactor : Daly et al. (2001) studied the oxidation of dimethoxymethane (a related compound) in a jet-stirred reactor, leading to the formation of formaldehyde and dimethyl ether, with surface-catalyzed reactions at low temperatures (Daly et al., 2001).

  • Selective Oxidation of Methanol : Fu and Shen (2007) demonstrated the selective oxidation of methanol to dimethoxymethane under mild conditions using V2O5/TiO2 catalysts with enhanced surface acidity (Fu & Shen, 2007).

  • Use in Fuel Cells : Prakash et al. (2007) analyzed the performance of dimethoxymethane and trimethoxymethane in liquid-feed direct oxidation fuel cells, finding that while they offer logistical advantages over methanol, their overall performance is inferior under typical operating conditions (Prakash et al., 2007).

Mechanism of Action

Target of Action

2,2-Dimethoxyacetaldehyde, also known as Glyoxal dimethyl acetal , is a versatile organic compound that interacts with various targets. It is primarily used as a reagent in organic synthesis, participating in reactions such as the aldol condensation . It can react with compounds like acetoacetic ester and anilines .

Mode of Action

The compound’s mode of action is largely dependent on the specific reaction it is involved in. For instance, in the aldol condensation with acetoacetic ester, it acts as a reactant . In reactions with anilines, it can form a new C−N bond via a C−C bond cleavage reaction or generate a new C−O bond to form methyl phenylglycinate through a Heyns rearrangement .

Biochemical Pathways

This compound participates in various biochemical pathways. It is involved in the synthesis of isoxazoline vinyl ester pseudopeptides and tetrahydro-β-carboline derivatives of barbituric acid analogs . It also plays a role in the conversion of biomass-derived platform molecules .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is limited. It is known that the compound is miscible in water , which could influence its absorption and distribution in biological systems.

Result of Action

The result of this compound’s action is highly dependent on the specific reaction it is involved in. For example, in reactions with anilines, it can lead to the synthesis of N-arylformamides and methyl phenylglycinates .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence or absence of oxygen can determine whether a C−C bond cleavage or a Heyns rearrangement occurs in reactions with anilines . Additionally, the reaction temperature and solvent can also affect the outcome of the reaction .

Safety and Hazards

2,2-Dimethoxyacetaldehyde is classified as a combustible liquid (Category 4, H227) and may cause an allergic skin reaction (Skin Sens. 1, H317) . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves .

Future Directions

Future research on 2,2-Dimethoxyacetaldehyde could explore its potential in the synthesis of indoles or carbazoles using the oxidized lignin model compound α-hydroxyacetophenone . It could also be used in the development of new synthetic pathways that do not involve the use of halogenated components or reduction methodologies that produce stoichiometric waste .

Properties

IUPAC Name

2,2-dimethoxyacetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O3/c1-6-4(3-5)7-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGFKTAMJLKHRAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5068659
Record name Acetaldehyde, dimethoxy-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

104.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51673-84-8
Record name 2,2-Dimethoxyacetaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51673-84-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetaldehyde, 2,2-dimethoxy-
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051673848
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetaldehyde, 2,2-dimethoxy-
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Record name Acetaldehyde, dimethoxy-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-Dimethoxyacetaldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the common synthetic applications of 2,2-Dimethoxyacetaldehyde?

A1: this compound serves as a valuable starting material for synthesizing various compounds. For instance, it is a key component in the synthesis of all three diastereomers of biologically active pyrrolizidine alkaloids: (-)-hastanecine, (-)-turneforcidine, and (-)-platynecine []. Additionally, it acts as a precursor in synthesizing hydroxytyrosol, a potent natural antioxidant [].

Q2: How does this compound contribute to the synthesis of Hydroxytyrosol?

A2: The synthesis of hydroxytyrosol using this compound is a two-step process. Initially, catechol reacts with this compound in a basic aqueous solution. This reaction forms a mandelic acid derivative, achieving over 90% conversion of the limiting reactant and approximately 70% selectivity for the desired para-hydroxyalkylated product []. In the subsequent step, the intermediate undergoes hydrogenation using a palladium on carbon catalyst, resulting in hydroxytyrosol with complete conversion of the mandelic acid derivative and 68% selectivity []. This method distinguishes itself as the first hydroxytyrosol synthetic pathway that eliminates the need for halogenated substances or reduction techniques that generate stoichiometric waste [].

Q3: How does the structure of this compound facilitate its reactivity?

A3: The presence of two methoxy groups (-OCH3) at the 2-position makes this compound a protected form of glyoxal. These methoxy groups act as protecting groups, preventing unwanted side reactions at the aldehyde functionality. This protection strategy allows for controlled reactivity in various chemical transformations. For example, it enables the selective formation of N-acylated 1,4-amino alcohols or stable hemiaminals when reacted with 3,6-dihydro-1,2-oxazines under specific pH conditions []. This controlled reactivity makes it valuable in targeted organic synthesis.

Q4: Are there any catalytic applications of this compound?

A4: While this compound itself might not act as a catalyst, it plays a crucial role in developing catalytic reactions. For example, stabilized azomethine ylides derived from this compound are employed in Taniaphos·AgF-catalyzed enantioselective 1,3-dipolar cycloaddition reactions []. These reactions are valuable for synthesizing complex cyclic structures with high enantiomeric purity, demonstrating the utility of this compound derivatives in asymmetric synthesis.

Q5: What are the environmental implications of using this compound in synthesis?

A5: While this compound offers advantages in synthetic chemistry, it is crucial to consider its environmental impact. Research emphasizes the importance of developing sustainable chemical processes []. For example, the use of this compound in the synthesis of hydroxytyrosol presents a more sustainable alternative to traditional methods [, ]. This new approach avoids the use of large amounts of organic solvents and multiple purification steps, aligning with green chemistry principles [].

Q6: Can this compound be used in the synthesis of heterocyclic compounds?

A6: Yes, this compound is a valuable precursor in synthesizing heterocyclic compounds, particularly pyrroles. It can be used to synthesize N-aryl/alkyl 3-carbonylpyrroles from the Morita–Baylis–Hillman acetate of this compound and a primary amine, catalyzed by kalinite []. This method provides a direct route to these important heterocycles, which are often found in biologically active compounds and materials science applications.

Q7: How is this compound used in enantioselective synthesis?

A7: this compound is a valuable reagent for enantioselective aldol reactions. It can react with ketones in an aqueous solution, catalyzed by binam-prolinamides under solvent-free conditions, to produce chiral β-hydroxy ketones []. This method highlights the utility of this compound in asymmetric synthesis, allowing for the preparation of enantiomerically enriched compounds, which are essential building blocks for pharmaceuticals and other bioactive molecules.

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